(6Z)-2-butyl-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-BUTYL-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-BUTYL-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the butyl group, and the attachment of the chlorophenoxyethoxy and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-BUTYL-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(6Z)-2-BUTYL-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (6Z)-2-BUTYL-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Heparinoids: These compounds share structural similarities and are used in similar biological applications.
Uniqueness
(6Z)-2-BUTYL-6-({4-[2-(2-CHLOROPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C25H25ClN4O4S |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
(6Z)-2-butyl-6-[[4-[2-(2-chlorophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H25ClN4O4S/c1-3-4-9-22-29-30-23(27)17(24(31)28-25(30)35-22)14-16-10-11-20(21(15-16)32-2)34-13-12-33-19-8-6-5-7-18(19)26/h5-8,10-11,14-15,27H,3-4,9,12-13H2,1-2H3/b17-14-,27-23? |
InChI Key |
IBLNDCPAXJTUOF-HBPCKDBWSA-N |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4Cl)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4Cl)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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